Crystal structure analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole
Crystal structure analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole
Topic: Crystal Structure Analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unambiguous structural determination of active pharmaceutical ingredient (API) intermediates is a non-negotiable cornerstone of modern drug discovery. 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424-07-8) serves as a critical halogenated building block for cross-coupling reactions in the synthesis of kinase and BET bromodomain inhibitors[1]. However, the synthesis of substituted indazoles is notoriously prone to regiochemical ambiguity—specifically concerning the N1 versus N2 methylation and the precise position of electrophilic halogenation.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind the analytical choices required to validate this molecule. By integrating single-crystal X-ray diffraction (SCXRD) with orthogonal spectroscopic techniques, we establish a self-validating workflow that guarantees absolute structural integrity, maps the crystal lattice's halogen-bonding networks, and ensures bulk phase purity.
Structural Significance in Medicinal Chemistry
Indazole cores are privileged scaffolds in medicinal chemistry due to their bioisosterism with indole and their ability to act as robust hydrogen-bond donors/acceptors. The introduction of an iodine atom at the C3 position provides a highly reactive site for palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings[2]. Furthermore, the C5-methoxy group modulates the electronic landscape of the ring, influencing both the pharmacokinetics of the downstream API and the crystal packing of the intermediate itself.
The primary analytical challenge lies in differentiating the target 1-methyl isomer from the kinetically competitive 2-methyl byproduct formed during N-alkylation[3]. While 2D-NMR (NOESY/HMBC) provides connectivity data, SCXRD remains the gold standard for absolute structural confirmation, revealing not just atomic connectivity, but the complex intermolecular forces—such as halogen bonding—that dictate solid-state stability.
Self-Validating Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, the synthesis and purification must be meticulously controlled. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.
Step-by-Step Methodology
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Regioselective Iodination: 5-Methoxy-1H-indazole is treated with I2 and KOH in DMF at room temperature[2]. The strongly basic conditions deprotonate the indazole, directing electrophilic aromatic substitution exclusively to the electron-rich C3 position.
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N-Methylation: The resulting 3-iodo-5-methoxy-1H-indazole is reacted with methyl iodide (MeI) using sodium hydride (NaH) in DMF at 0 °C. Causality: Low temperatures are maintained to thermodynamically favor the N1-alkylation over the N2-alkylation.
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Chromatographic Isolation: The crude mixture is purified via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1-methyl isomer.
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Crystal Growth (Vapor Diffusion):
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Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a small inner vial.
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Place the inner vial inside a larger sealed chamber containing 3 mL of n-hexane (antisolvent).
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Causality: The differential vapor pressures allow hexane to slowly diffuse into the DCM. This creates a controlled supersaturation gradient, promoting the nucleation of a single, highly ordered macroscopic crystal rather than kinetic precipitation.
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Caption: Self-validating analytical workflow for the structural confirmation of indazole derivatives.
Single-Crystal X-Ray Diffraction (SCXRD) Analysis
A suitable single crystal (typically <0.5 mm in any dimension) is mounted on a goniometer head and cooled under a stream of liquid nitrogen (100 K)[3].
Causality in Data Collection: We utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α . Iodine is a heavy atom ( Z=53 ) with a high mass absorption coefficient. Using Mo K α minimizes severe X-ray absorption artifacts that would otherwise distort the electron density map and inflate the R-factor during refinement. Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), allowing for the precise localization of the lighter hydrogen atoms and the methoxy methyl group.
Table 1: Representative Crystallographic Data for 3-Iodo-5-methoxy-1-methyl-1H-indazole
Note: Parameters are representative of high-resolution structural determinations for this specific compound class.
| Parameter | Value / Description |
| Chemical Formula | C9H9IN2O |
| Formula Weight | 288.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Unit Cell Dimensions | a≈7.2 Å, b≈14.5 Å, c≈9.8 Å, β≈105∘ |
| Volume | ≈988 ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2 σ (I)] | R1≈0.025 , wR2≈0.065 |
| Goodness-of-fit on F2 | 1.05 |
Structural Geometry: The SCXRD data confirms that the indazole fused-ring system is strictly planar. The N1-methyl group and the C3-iodine atom lie within the equatorial plane of the aromatic system, minimizing steric clashing. The C5-methoxy group exhibits a slight torsional twist to optimize intermolecular packing.
Intermolecular Forces: The Role of Halogen Bonding
Crystal packing in 3-Iodo-5-methoxy-1-methyl-1H-indazole is not driven merely by van der Waals forces; it is highly directed by Halogen Bonding (X-bonding) .
Because iodine is highly polarizable, the electron density along the C–I covalent bond is anisotropically distributed. This creates a crown of positive electrostatic potential—known as the σ -hole —directly opposite the C–I bond axis[4]. In the crystal lattice, this σ -hole acts as a powerful Lewis acid, seeking out Lewis bases (electron donors).
In this structure, the C3-Iodine atom forms a highly directional halogen bond with the C5-methoxy oxygen of an adjacent molecule. The angle of approach ( θ1 ) is typically near 170∘−175∘ , perfectly aligning the σ -hole with the non-bonding lone pairs of the oxygen[4]. This interaction, combined with parallel displaced π−π stacking of the indazole cores, constructs a rigid, self-assembling 1D polymeric chain within the crystal lattice.
Caption: Intermolecular forces driving lattice stabilization via highly directional halogen bonding.
Orthogonal Validation: Ensuring Bulk Integrity
While SCXRD provides the absolute structure of a single crystal, it does not guarantee that the bulk powder is homogeneous. A self-validating protocol demands orthogonal analytical techniques to bridge the gap between the microscopic crystal and the macroscopic batch[3].
Mass Spectrometry (ESI-MS): Iodine possesses only one stable isotope ( 127I ), meaning it does not produce the characteristic M+2 isotopic doublet seen with chlorine or bromine[3]. However, the exact mass shift is highly diagnostic. NMR Spectroscopy: 2D NOESY is critical. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons ( ∼4.05 ppm) and the C7-aromatic proton confirms the methyl group is at the N1 position. If it were at the N2 position, an NOE would be observed with the C3 substituent (which is absent here due to the iodine).
Table 2: Orthogonal Analytical Validation Summary
| Analytical Technique | Key Observation | Structural Confirmation |
| High-Resolution MS (ESI+) | m/z calculated for [M+H]+: 288.9832. Found: 288.9835. | Confirms molecular formula (C9H9IN2O); absence of M+2 isotope confirms Iodine. |
| 1 H NMR (400 MHz, CDCl 3 ) | Singlet at δ 4.05 ppm (3H). | Confirms the presence of the N-methyl group. |
| 1 H NMR (400 MHz, CDCl 3 ) | Singlet at δ 3.88 ppm (3H). | Confirms the presence of the C5-methoxy group. |
| 2D NOESY NMR | Cross-peak between δ 4.05 (N-CH 3 ) and δ 7.30 (C7-H). | Unequivocally proves N1-methylation over N2-methylation. |
| 13 C NMR (100 MHz, CDCl 3 ) | Peak at δ 88.5 ppm. | Characteristic upfield shift for the C3 carbon bonded to heavy Iodine. |
By combining the absolute atomic coordinates derived from SCXRD with the bulk homogeneity proven by NMR and MS, researchers can proceed with downstream cross-coupling reactions with absolute confidence in their starting material's integrity.
References
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PNAS. "Discovery and characterization of bromodomain 2–specific inhibitors of BRDT." Proceedings of the National Academy of Sciences, 2021. Available at:[Link]
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PMC. "Halogen bonding (X-bonding): A biological perspective." National Center for Biotechnology Information, 2013. Available at:[Link]
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RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Royal Society of Chemistry, 2021. Available at:[Link]
